1-(2,4-Dichlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a thiadiazole ring
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichloroaniline with isocyanates and thiadiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research indicates its potential use as an anti-inflammatory and anticancer agent, with studies demonstrating its ability to inhibit specific enzymes and pathways involved in these diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation and pain. In cancer cells, it may interfere with cell signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,4-Dichlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea stands out due to its unique combination of a dichlorophenyl group and a thiadiazole ring. Similar compounds include:
1-(2,4-Dichlorophenyl)-3-[5-(methyl)-1,3,4-thiadiazol-2-yl]urea: Differing by the presence of a methyl group instead of an isopropyl group.
1-(2,4-Dichlorophenyl)-3-[5-(ethyl)-1,3,4-thiadiazol-2-yl]urea: Differing by the presence of an ethyl group instead of an isopropyl group.
1-(2,4-Dichlorophenyl)-3-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]urea: Differing by the presence of a tert-butyl group instead of an isopropyl group.
These variations in the alkyl group attached to the thiadiazole ring can influence the compound’s chemical properties and biological activities, making this compound unique in its applications and effectiveness.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(2)10-17-18-12(20-10)16-11(19)15-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDONFSHJUTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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